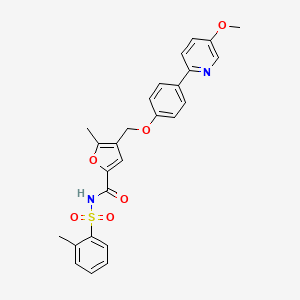

BGC-20-1531

描述

BGC-20-1531 游离碱是一种选择性且有效的前列腺素 EP4 受体拮抗剂。 它在偏头痛研究中显示出潜力,因为它能够抑制前列腺素 E2 (PGE2) 对特定动脉的影响 。 该化合物的分子式为 C26H24N2O6S,分子量为 492.54 g/mol .

科学研究应用

BGC-20-1531 游离碱有几个科学研究应用:

化学: 用作研究前列腺素 EP4 受体相互作用的工具化合物。

生物学: 研究其对涉及前列腺素 E2 的细胞信号通路的影响。

医学: 探索其在治疗偏头痛和其他与前列腺素 E2 活性相关的疾病的潜力。

工业: 用于开发针对前列腺素受体的新型治疗剂 .

作用机制

BGC-20-1531 游离碱通过选择性拮抗前列腺素 EP4 受体发挥作用。该受体参与介导前列腺素 E2 的作用,包括血管舒张和炎症。 通过阻断该受体,this compound 游离碱可以抑制这些作用,使其成为治疗偏头痛等疾病的潜在治疗剂 .

生化分析

Biochemical Properties

BGC-20-1531 has a high affinity for the EP4 receptor, with Ki values of 11.7 nM for EP4 and >10,000 nM for EP2 and EP3 . It exhibits selectivity for EP4, showing less than 50% inhibition at 47 ion channels, cell-surface transporters, enzymes, and nuclear receptors at a concentration of 10 μM .

Cellular Effects

This compound antagonizes PGE2-induced cAMP accumulation in a dose-dependent manner in HEK293 EBNA cells that stably express human EP4 receptors . It also reverses PGE2-induced vasorelaxation in human middle cerebral and middle meningeal arterial rings .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the EP4 receptor, thereby inhibiting the action of PGE2. This results in a decrease in cAMP accumulation and vasorelaxation .

准备方法

合成路线和反应条件

BGC-20-1531 游离碱的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。 详细的合成路线是专有的,通常涉及使用有机溶剂、催化剂以及特定的反应温度和时间 .

工业生产方法

This compound 游离碱的工业生产是从实验室合成中扩展而来的。它涉及优化反应条件以确保高产率和纯度。 该过程包括纯化步骤,例如结晶和色谱,以分离所需产物 .

化学反应分析

反应类型

BGC-20-1531 游离碱会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可以改变化合物中存在的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应.

主要形成的产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以生成氧化衍生物,而取代反应可以生成各种取代类似物 .

相似化合物的比较

类似化合物

BGC-20-1531 盐酸盐: This compound 游离碱的盐形式,具有改善的水溶性和稳定性.

其他前列腺素 EP4 受体拮抗剂: GW-627368X 和 ONO-AE3-208 等化合物也靶向 EP4 受体,但其效力和选择性可能不同.

独特性

This compound 游离碱的独特性在于它对前列腺素 EP4 受体具有很高的选择性和效力。 它在偏头痛研究中的潜力使其区别于其他类似化合物 .

属性

IUPAC Name |

4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-15H,16H2,1-3H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDVRRPNWPOPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186532-61-5 | |

| Record name | BGC-20-1531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186532615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BGC20-1531 and its potential therapeutic implication?

A1: BGC20-1531 acts as a potent and selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4 receptor) [, ]. This receptor subtype is implicated in prostaglandin E2 (PGE2)-induced cerebral vasodilation, a key contributor to migraine pain. By blocking EP4 receptors, BGC20-1531 is hypothesized to inhibit this vasodilation and potentially offer a novel treatment for migraine headaches [].

Q2: What evidence suggests a link between EP4 receptor antagonism and migraine treatment?

A2: Research suggests that EP4 receptors play a role in PGE2-induced cerebral vascular dilation, a process thought to contribute significantly to migraine pain []. BGC20-1531, by antagonizing EP4 receptors, aims to counteract this dilation. Furthermore, a human model of headache utilizing PGE2 was employed to study the pharmacological effects of BGC20-1531, supporting its potential role in migraine treatment [].

Q3: How does the structure of BGC20-1531 relate to its activity as an EP4 receptor antagonist?

A3: While specific structure-activity relationship (SAR) data for BGC20-1531 is limited in the provided abstracts, its development involved a transition from virtual screening to clinical research, implying that structural modifications were likely explored to optimize its potency and selectivity for the EP4 receptor []. Further investigation into published literature or patents related to BGC20-1531 could reveal specific SAR insights.

Q4: What is the broader context of prostaglandins and their receptors in migraine research?

A5: Prostaglandins, particularly PGE2, are recognized as crucial mediators of inflammation and pain, both of which are central to migraine pathogenesis. Research has focused on understanding the specific roles of different prostaglandin receptors in migraine, with EP4 emerging as a potential target []. Investigating the broader landscape of prostaglandin receptor antagonists, including those targeting other subtypes, could offer further insights into potential migraine therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride](/img/structure/B1666878.png)